molecular formula C9H16O2 B2414759 (2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol CAS No. 2248221-27-2

(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol

Cat. No.: B2414759
CAS No.: 2248221-27-2
M. Wt: 156.225
InChI Key: NDDYECLEOPPCPM-JUGFDQIVSA-N
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Description

(2R)-2-(7-Oxabicyclo[221]heptan-2-yl)propan-1-ol is a chiral compound with a bicyclic structure that includes an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and can produce enantiomerically enriched compounds. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols.

Scientific Research Applications

(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, influencing the activity of the target molecules. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol is unique due to its specific chiral configuration and the presence of an oxygen atom in the bicyclic structure. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2R)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-6(5-10)8-4-7-2-3-9(8)11-7/h6-10H,2-5H2,1H3/t6-,7?,8?,9?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDYECLEOPPCPM-JUGFDQIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CC2CCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CC2CCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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